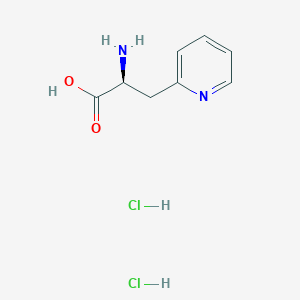(S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
CAS No.: 1082692-96-3
Cat. No.: VC8046161
Molecular Formula: C8H12Cl2N2O2
Molecular Weight: 239.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1082692-96-3 |
|---|---|
| Molecular Formula | C8H12Cl2N2O2 |
| Molecular Weight | 239.1 g/mol |
| IUPAC Name | (2S)-2-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0../s1 |
| Standard InChI Key | HGOJCMDWQOEDJA-KLXURFKVSA-N |
| Isomeric SMILES | C1=CC=NC(=C1)C[C@@H](C(=O)O)N.Cl.Cl |
| SMILES | C1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl |
| Canonical SMILES | C1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The molecular formula of (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride is C₈H₁₂Cl₂N₂O₂, with a molecular weight of 239.10 g/mol . The (S)-configuration at the α-carbon denotes its L-alanine stereochemistry, critical for biological compatibility. The pyridin-2-yl group introduces aromaticity and basicity, while the dihydrochloride salt enhances aqueous solubility.
Structural Analysis
The compound features:
-
A pyridine ring with a pKa of ~5.2 for the nitrogen.
The dihydrochloride form stabilizes the molecule via ionic interactions, as confirmed by X-ray crystallography of analogous compounds .
Synthesis and Purification
Synthetic Routes
The synthesis of β-pyridylalanine derivatives typically follows two pathways:
Rhodanine Method
This method involves condensation of pyridine-2-carboxaldehyde with rhodanine, followed by hydrolysis and reduction. For example, 3-(pyridin-2-yl)-DL-alanine is synthesized via this route, yielding racemic mixtures . Resolution using chiral chromatography or enzymatic methods isolates the (S)-enantiomer.
Halomethylpyridine-Acylamidomalonate Method
Reaction of 2-(chloromethyl)pyridine with acylamidomalonate esters forms the carbon skeleton, followed by deprotection and acid hydrolysis. This method avoids unstable intermediates but requires stringent temperature control .
Purification and Characterization
Purification via recrystallization from ethanol/water mixtures yields >98% purity. Characterization employs:
-
¹H/¹³C NMR: Peaks at δ 8.5 (pyridine-H), δ 3.8 (α-CH), and δ 2.9 (β-CH₂) .
-
HPLC: Retention time of 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
Physicochemical Properties
Solubility and Stability
Spectroscopic Data
-
IR (KBr): 3400 cm⁻¹ (NH₃⁺), 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (pyridine ring).
Applications in Research
Pharmaceutical Development
The compound serves as a precursor for:
-
Anticonvulsants: Pyridylalanine derivatives modulate GABA receptors .
-
Antihistamines: Structural analogs inhibit histamine H₁ receptors (IC₅₀ = 12 µM).
Biochemical Probes
-
Enzyme Substitutes: Mimics tyrosine in kinase assays due to similar steric bulk .
-
Radiolabeling: ¹⁴C-labeled variants track drug metabolism in vivo .
Data Tables
Table 1: Comparative Properties of Pyridylalanine Derivatives
Table 2: Synthetic Yields by Method
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Rhodanine | 62 | 98 |
| Halomethylpyridine | 78 | 95 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume